molecular formula C18H22N2O B14675298 N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline CAS No. 40046-93-3

N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline

Cat. No.: B14675298
CAS No.: 40046-93-3
M. Wt: 282.4 g/mol
InChI Key: HUKQWJFIQJQJTR-UHFFFAOYSA-N
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Description

N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline is a chemical compound with the molecular formula C18H22N2O. It is a type of Schiff base, characterized by the presence of an azomethine group (–N=CH–). Schiff bases are known for their versatility and ease of synthesis, often formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline typically involves the condensation reaction between N,N-diethylaniline and 4-methoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The azomethine group (–N=CH–) plays a crucial role in forming stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound’s aromatic structure allows it to interact with biological membranes and proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-4-[(4-hydroxyphenyl)iminomethyl]aniline
  • N,N-diethyl-4-[(4-chlorophenyl)iminomethyl]aniline
  • N,N-diethyl-4-[(4-nitrophenyl)iminomethyl]aniline

Uniqueness

N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline is unique due to the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s electronic properties, making it more electron-donating compared to its analogs with different substituents. This can affect the compound’s reactivity and interaction with other molecules, making it particularly useful in specific applications such as dye synthesis and optoelectronics .

Properties

CAS No.

40046-93-3

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline

InChI

InChI=1S/C18H22N2O/c1-4-20(5-2)17-10-6-15(7-11-17)14-19-16-8-12-18(21-3)13-9-16/h6-14H,4-5H2,1-3H3

InChI Key

HUKQWJFIQJQJTR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC

Origin of Product

United States

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